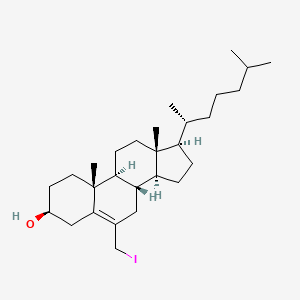

6-Iodomethylcholesterol

Description

Structure

3D Structure

Properties

CAS No. |

86522-55-6 |

|---|---|

Molecular Formula |

C28H47IO |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-6-(iodomethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H47IO/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-20(17-29)26-16-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h18-19,21-25,30H,6-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 |

InChI Key |

VNZIOSXRDKNPQW-ROUDTPAMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)CI)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)O)C)CI)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)CI)C |

Synonyms |

6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |

Origin of Product |

United States |

Historical and Foundational Research Perspectives on 6 Iodomethylcholesterol

Early Development and Significance in Steroid Research

The journey of 6-Iodomethylcholesterol, also known as NP-59, is rooted in the broader history of steroid research. The fundamental structure of cholesterol was first described in the early 20th century, and by the mid-20th century, the critical role of steroids in various physiological and pathological processes was well-established. lipid.orgescardio.orgnih.gov The 1970s marked a significant turning point with the development of cholesterol analogs labeled with radioisotopes for use as scintiscanning agents. snmjournals.orgsnmjournals.org This innovation was driven by the need to non-invasively visualize and assess the function of organs that actively utilize cholesterol, particularly the adrenal glands. snmjournals.orgresearchgate.net

The initial breakthrough came with the synthesis of 19-iodocholesterol. snmjournals.org However, researchers soon discovered that a modification of the steroid structure through a thermal rearrangement resulted in the creation of 6β-iodomethyl-19-nor-cholesterol (NP-59). snmjournals.org This new compound proved to be a remarkably improved tracer, exhibiting superior uptake in the adrenal glands. snmjournals.orgnih.gov This enhanced concentration in the adrenal cortex, approximately five times higher than that of 19-iodocholesterol, without a corresponding increase in other tissues, established NP-59 as a superior agent for adrenal imaging. nih.gov

The significance of NP-59 in steroid research lies in its ability to provide a non-invasive means to study adrenal function and steroid synthesis. researchgate.net The adrenal cortex is a primary site of steroid hormone production, and various diseases, such as Cushing's syndrome, primary aldosteronism, and adrenocortical carcinoma, are associated with altered cholesterol utilization. snmjournals.orgsnmjournals.org By tracing the uptake of radioiodinated NP-59, researchers and clinicians could gain insights into the metabolic activity of the adrenal glands, aiding in the diagnosis of these conditions. snmjournals.orgnih.gov

Evolution of Radiopharmaceutical Applications in Preclinical Studies

The development of this compound as a radiopharmaceutical spurred a wave of preclinical research to evaluate its efficacy and explore its potential applications. iaea.org Preclinical studies are a crucial step in the development of any new drug or imaging agent, providing essential data on biodistribution, pharmacokinetics, and target engagement before human trials can be considered. iaea.orgresearchgate.net

Early preclinical investigations in animal models, such as rats and dogs, were instrumental in demonstrating the superior adrenal-to-liver uptake ratio of NP-59 compared to its predecessor, 19-iodocholesterol. snmjournals.orgnih.gov These studies confirmed that NP-59 concentrated significantly in the adrenal cortex, allowing for clearer and more rapid imaging. nih.gov The data from these animal studies laid the groundwork for its eventual use in humans. snmjournals.orgnih.gov

The evolution of radiopharmaceutical research has seen continuous efforts to refine and improve upon existing agents. snmjournals.org While NP-59, labeled with Iodine-131 (B157037) (¹³¹I-NP-59), was a significant advancement, the use of iodine isotopes presented challenges, including poor image resolution and a relatively high radiation dose to the patient. researchgate.net This led to numerous efforts over the decades to develop analogs with different radionuclides and structural modifications to enhance imaging properties and safety. snmjournals.orgsnmjournals.org

A prominent goal in this evolution has been the development of a fluorine-18 (B77423) (¹⁸F) labeled version of NP-59 for use with Positron Emission Tomography (PET). snmjournals.orgresearchgate.net PET imaging offers higher resolution and sensitivity compared to the scintiscanning techniques used with ¹³¹I. Recent advancements in fluorine chemistry have made the synthesis of a fluorinated analog, FNP-59, possible. snmjournals.org Preclinical studies of ¹⁸F-FNP-59 in rats and New Zealand rabbits have shown a similar pharmacokinetic profile to the original NP-59 but with the advantage of a significantly lower radiation dose. snmjournals.orgresearchgate.net These preclinical evaluations, including biodistribution and in-vivo imaging, have demonstrated expected uptake in tissues that utilize cholesterol, such as the adrenal glands, liver, and gallbladder, paving the way for its clinical translation. snmjournals.orgresearchgate.net

Synthetic Methodologies and Radiochemical Production of 6 Iodomethylcholesterol

Precursor Chemistry and Stereoselective Synthesis Pathways

The synthesis of the non-radioactive precursor for radioiodinated 6-iodomethylcholesterol is a multi-step process that often begins with accessible plant sterols, such as sitosterol (B1666911). A key challenge in the synthesis is achieving the correct stereochemistry at the C-6 position, which is crucial for the molecule's biological activity.

One established pathway involves the conversion of a sitosterol derivative through a series of chemical transformations. nih.gov The synthesis can be initiated from sitost-5-ene-3β,19-diol 3-acetate 19-p-toluenesulfonate. nih.gov This starting material undergoes a displacement reaction with sodium iodide, where the p-toluenesulfonate group at the C-19 position is replaced by an iodine atom. nih.gov This step yields 19-iodositost-5-en-3β-ol acetate (B1210297). nih.gov Following hydrolysis of the acetate group, a critical homoallylic rearrangement is induced. nih.gov This rearrangement results in the formation of the desired 6β-iodomethyl-19-nor-sterol structure. nih.gov This stereoselective pathway ensures the correct spatial orientation of the iodomethyl group.

The identity and chemical purity of the resulting precursor are rigorously confirmed using analytical techniques such as Carbon-13 and proton nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 1: Illustrative Synthetic Pathway for a this compound Precursor

| Step | Reactant | Reagents | Product | Key Transformation |

| 1 | Sitost-5-ene-3β,19-diol 3-acetate 19-p-toluenesulfonate | Sodium Iodide (NaI) | 19-Iodositost-5-en-3β-ol acetate | Nucleophilic displacement of tosylate by iodide |

| 2 | 19-Iodositost-5-en-3β-ol acetate | Hydrolysis (e.g., with base) | 19-Iodositost-5-en-3β-ol | Removal of the acetate protecting group |

| 3 | 19-Iodositost-5-en-3β-ol | (Induced rearrangement) | 6β-Iodomethyl-19-norsitost-5(10)-en-3β-ol | Homoallylic rearrangement |

Radioiodination Techniques and Efficiency (e.g., with Iodine-131 (B157037), Iodine-123)

Radioiodination involves attaching a radioactive isotope of iodine, such as Iodine-131 (¹³¹I) or Iodine-123 (¹²³I), to the precursor molecule. These isotopes have distinct properties: ¹³¹I has a longer half-life of 8.02 days and emits both beta and gamma radiation, while ¹²³I has a shorter half-life of 13.22 hours and decays by electron capture, emitting gamma radiation suitable for SPECT imaging. mdpi.comwikipedia.orgdrugbank.com The choice of isotope depends on the intended research or clinical application. nih.gov ¹³¹I is produced in nuclear reactors, whereas ¹²³I is typically produced in a cyclotron. mdpi.comwikipedia.org

The most common method for labeling this compound is through isotopic exchange. nih.govosti.gov In this process, the non-radioactive iodine atom on the precursor molecule is exchanged with a radioactive one.

Several techniques have been developed to facilitate this exchange:

Melt-State Exchange: This method involves heating the precursor with a high-activity source of sodium iodide (e.g., Na¹³¹I) in a melt state. One study reported achieving a radiochemical yield of 95% within 30 minutes at a temperature of 150°C.

Crown Ether Catalysis: A more rapid and efficient method employs crown ethers, such as 18-crown-6 (B118740), as a catalyst. osti.gov This technique allows the halogen exchange to proceed efficiently at a lower temperature of 70°C, often within 10 minutes. osti.gov This method is suitable for labeling with various radiohalogens, including ¹²³I and ¹³¹I. osti.gov

The efficiency of the radioiodination reaction is critical for producing a radiopharmaceutical with high specific activity, which is the amount of radioactivity per unit mass of the compound.

Table 2: Comparison of Radioiodination Techniques for this compound

| Technique | Isotope(s) | Typical Conditions | Duration | Efficiency/Yield | Reference |

| Isotope Exchange (Melt-State) | ¹³¹I | 150°C, hydrothermal melt | 30 minutes | High (e.g., 95% radiochemical yield) | N/A |

| Isotope Exchange (Crown Ether Catalysis) | ¹²³I, ¹³¹I | 70°C, 18-crown-6 catalyst | 10 minutes | Rapid and efficient | osti.gov |

Radiochemical Purity Assessment and Quality Control for Research Applications

For research applications, ensuring the purity of the final radiolabeled product is paramount to guarantee that experimental results are accurate and reproducible. numberanalytics.comiaea.org Quality control procedures are designed to assess both the chemical and radiochemical purity of the compound. nih.gov Radiochemical purity is defined as the proportion of the total radioactivity that is present in the desired chemical form. nih.goviha.org.ir

Several analytical methods are employed for quality control:

Chromatography: This is the most common approach for assessing radiochemical purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and widely used method to separate the radiolabeled cholesterol derivative from impurities, most notably free radioiodide (e.g., ¹³¹I⁻), which can arise from an incomplete reaction or degradation of the product. nih.goviha.org.ir

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise and quantitative analysis of the product's purity, separating the desired compound from various chemical and radiochemical impurities with high resolution. nih.gov

Spectroscopy: While not used for routine batch release, spectroscopic methods are essential for initial characterization.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical identity and structural integrity of the non-radioactive standard and to ensure the precursor is of high chemical purity before radiolabeling. nih.gov

Research-grade preparations of radiolabeled this compound typically must meet stringent purity specifications. For instance, syntheses have been reported to achieve a chemical purity of greater than 98% and a radiochemical purity exceeding 99%. nih.gov

Table 3: Quality Control Methods for Radiochemical Production

| Technique | Parameter Measured | Purpose | Typical Specification |

| Thin-Layer Chromatography (TLC) | Radiochemical Purity | Separation of product from free radioiodide | >95-99% |

| High-Performance Liquid Chromatography (HPLC) | Radiochemical & Chemical Purity | High-resolution separation and quantification of all components | >98% |

| Nuclear Magnetic Resonance (NMR) | Chemical Identity & Purity | Structural confirmation of the precursor/cold standard | Conforms to reference standard |

Biochemical and Cellular Interaction Mechanisms of 6 Iodomethylcholesterol

Cellular Uptake and Transport Pathways

The entry of 6-Iodomethylcholesterol into adrenocortical cells is a multi-step process that mirrors the physiological pathways of cholesterol acquisition by these specialized endocrine cells.

This compound, specifically its radiolabeled form 131I-6β-iodomethyl-19-norcholesterol (also known as NP-59), circulates in the bloodstream bound to low-density lipoproteins (LDLs). auntminnie.comresearchgate.net This is analogous to the transport of endogenous cholesterol. The primary mechanism for the uptake of this LDL-bound analog by adrenocortical cells is through receptor-mediated endocytosis. agrilife.orgbiomedpharmajournal.org

The process begins with the binding of the LDL-6-Iodomethylcholesterol complex to specific LDL receptors (LDLR) located on the surface of adrenocortical cells. auntminnie.comresearchgate.net These receptors are often concentrated in specialized regions of the plasma membrane known as clathrin-coated pits. agrilife.orgwikipedia.org Upon binding, the plasma membrane invaginates, engulfing the receptor-ligand complex and forming a clathrin-coated vesicle that buds off into the cytoplasm. agrilife.orgwikipedia.org This process is an active one, requiring cellular energy.

Once inside the cell, the vesicle sheds its clathrin coat and fuses with an endosome. agrilife.org The acidic environment within the endosome facilitates the dissociation of the LDL-6-Iodomethylcholesterol complex from the LDL receptor. biomedpharmajournal.orgnih.gov The receptor is then typically recycled back to the cell surface for reuse, while the LDL-cholesterol analog complex is transported to lysosomes for further processing. agrilife.org

Table 1: Key Steps in the Cellular Uptake of this compound

| Step | Description | Key Molecules/Structures |

| 1. Circulation | This compound travels in the bloodstream. | Bound to Low-Density Lipoproteins (LDLs). |

| 2. Binding | The LDL-6-Iodomethylcholesterol complex attaches to the cell surface. | LDL Receptors (LDLR) on adrenocortical cells. auntminnie.comresearchgate.net |

| 3. Internalization | The complex is brought into the cell. | Receptor-mediated endocytosis via clathrin-coated pits. agrilife.orgwikipedia.org |

| 4. Dissociation | The complex separates from the receptor within the cell. | Acidic environment of the endosome. biomedpharmajournal.orgnih.gov |

| 5. Recycling & Transport | The receptor returns to the cell surface, and the ligand is transported. | Receptors are recycled; LDL-analog complex moves to lysosomes. agrilife.org |

Steroid Carrier Protein Interactions

The primary carrier for this compound in the circulation is the low-density lipoprotein (LDL). auntminnie.comresearchgate.net While steroid hormones themselves are often transported by specific carrier proteins such as corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG), the uptake of cholesterol and its analogs like this compound into the adrenal cortex is predominantly dependent on the LDL receptor pathway. nih.gov There is limited evidence to suggest a significant interaction of this compound with these other classical steroid carrier proteins for its transport and uptake into adrenocortical cells. The mechanism of uptake is more akin to that of a lipoprotein-carried lipid rather than a free or protein-bound steroid hormone.

Intracellular Localization and Compartmentalization

Following its endocytosis and release from the LDL particle within the cell, this compound is directed to specific intracellular compartments, reflecting its nature as a cholesterol analog.

Adrenocortical cells are characterized by their high content of lipid droplets, which serve as storage reservoirs for cholesterol in the form of cholesteryl esters. frontiersin.orgnih.gov This stored cholesterol is the primary precursor for steroid hormone synthesis. After its uptake, this compound is esterified, but it is not further metabolized. auntminnie.com This esterified form of the analog is then stored in the lipid droplets of the adrenocortical cells. researchgate.netjci.org This accumulation within lipid droplets is a key feature that allows for its visualization in adrenal scintigraphy, as the concentration of the radiolabeled analog within these storage organelles provides a strong signal. nih.gov The extent of this accumulation can reflect the metabolic activity and cholesterol storage capacity of the adrenal tissue. nih.gov

Table 2: Intracellular Fate of this compound

| Process | Description | Location |

| Esterification | This compound is converted to its ester form. | Cytoplasm of adrenocortical cells. |

| Storage | The esterified analog is stored. | Lipid droplets. researchgate.netjci.org |

| Metabolic Inertness | The compound is not used for steroid hormone synthesis. | Adrenocortical cell. auntminnie.com |

Interaction with Intracellular Steroid Metabolism Machinery

The adrenal cortex possesses a complex enzymatic machinery for the conversion of cholesterol into various steroid hormones, including glucocorticoids, mineralocorticoids, and adrenal androgens. embopress.orgf1000research.com This process, known as steroidogenesis, involves a series of enzymatic reactions that primarily occur in the mitochondria and the endoplasmic reticulum.

While this compound is taken up and stored in a manner similar to native cholesterol, a critical distinction is that it does not serve as a substrate for the steroidogenic enzymes. auntminnie.com After being internalized and esterified, it is sequestered within the lipid droplets and does not enter the steroidogenic pathway. auntminnie.comresearchgate.net Therefore, it does not interact with key enzymes such as cholesterol side-chain cleavage enzyme (P450scc), which catalyzes the initial and rate-limiting step of steroidogenesis. This metabolic stability is fundamental to its utility as an imaging agent, as it allows for its accumulation and retention in adrenocortical tissue without being consumed in downstream metabolic processes. This lack of metabolic conversion ensures that the detected signal is a reflection of uptake and storage, rather than ongoing steroid synthesis.

Metabolic Disposition and Biotransformation Studies of 6 Iodomethylcholesterol in Non Clinical Models

In Vitro Metabolic Fate Investigations

Detailed in vitro metabolic studies using cellular and subcellular fractions for 6-Iodomethylcholesterol are not extensively available in the public literature. However, based on its steroidal structure and findings from in vivo models, its metabolic profile can be inferred.

Specific studies characterizing the metabolites of this compound in isolated in vitro systems like liver microsomes or hepatocytes are not prominently documented in available research. However, in vivo studies in rabbits have identified key metabolites in various biological matrices which inform potential in vitro findings. nih.gov In these studies, analysis of serum, adrenal tissue, and bile revealed the presence of the unchanged parent compound (NP-59), esterified metabolites (NP-59 esters), and bile acids. nih.gov It is plausible that incubation of this compound with liver subcellular fractions, such as the S9 fraction which contains both microsomal and cytosolic enzymes, would yield these and other intermediate metabolites. nih.govmpg.de Hepatocyte cultures would be expected to produce a similar profile, including phase I and phase II metabolites. europa.eu

The metabolic pathways for this compound are characteristic of a cholesterol-like molecule.

Esterification and Hydrolysis : In vivo data from rabbits show that a significant portion of the compound in the adrenal glands exists as NP-59 esters, while in serum, both the parent compound and its esters are found. nih.gov This indicates that esterification of the 3-beta-hydroxyl group is a major metabolic step. Conversely, the presence of the parent compound suggests that hydrolysis of these esters also occurs.

Oxidation/Hydroxylation : The identification of bile acids as metabolites in the bile of rabbits points towards oxidative pathways. nih.gov The conversion of a cholesterol backbone into bile acids is a complex process involving multiple hydroxylation steps at various positions on the steroid nucleus and side chain. nih.govwikipedia.org These Phase I reactions increase the polarity of the molecule. mhmedical.commdpi.com

Other Pathways : Given the chemical structure of this compound, which lacks an amino group, metabolic pathways such as N-dealkylation, N-oxidation, and N-acetylation are not expected to occur.

The biotransformation of this compound is mediated by enzyme systems typically involved in steroid and xenobiotic metabolism.

Cytochrome P450 (CYP) enzymes : The oxidative pathways, particularly the hydroxylation steps required for the formation of bile acids from a cholesterol analog, are primarily catalyzed by the Cytochrome P450 superfamily of enzymes, which are abundant in the liver. nih.govnih.gov While the specific CYP isoforms involved in this compound metabolism have not been identified, enzymes from the CYP1, CYP2, and CYP3 families are known to metabolize a wide array of endogenous and exogenous compounds, including steroids. nih.govmdpi.com

Esterases : The interconversion between this compound and its esterified metabolites is facilitated by esterase and lipase (B570770) enzymes, which catalyze the hydrolysis of the ester bond.

Identification of Metabolic Pathways (e.g., Hydroxylation, N-Dealkylation, N-Oxidation, Hydrogenation, Hydrolysis, N-Acetylation)

In Vivo Metabolic Fate in Animal Models

In vivo studies have been crucial in understanding the distribution and excretion of this compound, primarily using radiolabeled versions of the compound.

Tissue distribution studies have been performed in several animal models, consistently showing a high affinity for the adrenal glands.

Rat Model : Early studies in rats demonstrated that 131I-labeled this compound (NCL-6-131I) shows a remarkable specificity for the adrenal gland. nih.gov The concentration in the adrenal gland was found to be significantly higher than that of its predecessor compound, 131I-19-iodocholesterol. nih.govoup.com

Mouse Model : Preliminary biodistribution studies in mice using an astatine-labeled analog, 6-(211At)astatomethyl-19-norcholest-5(10)-en-3β-ol, also confirmed the localization of radioactivity in the adrenal glands. osti.gov

Rabbit Model : A study in rabbits provided a quantitative look at the distribution 48 hours after administration, showing significant radioactivity in the adrenal glands, bile, and serum. nih.gov

The table below summarizes the distribution of radioactivity from 131I-6β-iodomethyl-19-norcholesterol (NP-59) and its metabolites in a rabbit model 48 hours post-administration.

| Biological Matrix | Metabolite Form | Percentage of Radioactivity | Source |

|---|---|---|---|

| Serum | NP-59 (Parent Compound) | 71% | nih.gov |

| NP-59 Esters | 20% | ||

| Adrenal Gland | NP-59 Esters | >90% | nih.gov |

| Bile | NP-59 (Parent Compound) | 70% | nih.gov |

| Bile Acids | ~30% |

The primary route of excretion for this compound and its metabolites appears to be through the hepatobiliary system.

Enterohepatic Circulation : Studies have demonstrated a significant enterohepatic circulation of the compound. nih.gov After being excreted into the bile, the compound and its metabolites can be reabsorbed from the intestine, which may influence its distribution and retention in the body.

Fecal Excretion : The excretion of radioactivity into the bile strongly suggests that the ultimate elimination pathway is through the feces. nih.gov The presence of radioactivity in the colon, which can interfere with adrenal imaging, further supports fecal excretion as a major route. nih.gov This is consistent with the excretion of cholesterol and its metabolites.

Metabolite profiling in biological matrices from rabbits revealed distinct compositions:

Serum : The majority of circulating radioactivity is the parent compound (71%), with a smaller fraction present as NP-59 esters (20%). nih.gov

Adrenal Glands : The adrenal tissue almost exclusively stores the compound in its esterified form (>90%). nih.gov

Bile : In contrast to the adrenals, the majority of the radioactivity in bile is the parent compound (70%), with the remainder being more polar metabolites, such as bile acids. nih.gov

Preclinical in Vivo Imaging and Biodistribution Research with 6 Iodomethylcholesterol

Application in Animal Models of Adrenal Physiology and Pathology

Preclinical research utilizing 6-iodomethylcholesterol has provided valuable insights into the function and dysfunction of the adrenal cortex. Animal models, ranging from rodents to non-human primates, have been instrumental in these investigations.

Assessment of Adrenocortical Functionality in Rodent and Non-Human Primate Models

Studies in both rodent and non-human primate models have been crucial in understanding the biodistribution and uptake of this compound, which reflects adrenocortical activity. Research in rats has demonstrated a dose-dependent expression of transgenes in various tissues, highlighting species-specific differences in biodistribution and potential toxicity, which is a critical consideration for translational studies. nih.gov In monkeys, the administration of certain viral vectors has shown dose-dependent transgene expression and, in some cases, severe toxicity, underscoring the importance of careful dose selection in preclinical models. nih.gov

Evaluation of Adrenal Hyperplasia and Adenoma Models

Animal models of adrenal hyperplasia and adenoma have been pivotal in evaluating the diagnostic potential of this compound. For instance, a humanized mouse model for congenital adrenal hyperplasia (CAH) has been developed, exhibiting key features of the human disease, such as hyperplastic adrenals. nih.govendocrine-abstracts.orgmdpi.com This model, with a specific mutation in the CYP21A2 gene, shows decreased corticosterone (B1669441) levels and increased progesterone, mimicking the hormonal imbalances seen in CAH patients. endocrine-abstracts.orgmdpi.com Macroscopic and histological examinations of these mice reveal enlarged adrenal glands with prominent hyperplasia in the zona fasciculata. mdpi.com Such models are invaluable for testing new therapeutic strategies and understanding the pathophysiology of adrenal disorders. endocrine-abstracts.org

Imaging Modalities and Techniques in Preclinical Research

A variety of imaging techniques have been employed in preclinical studies with this compound to visualize and quantify its uptake in the adrenal glands and other tissues.

Single Photon Emission Computed Tomography (SPECT) and Planar Scintigraphy

Single Photon Emission Computed Tomography (SPECT) and planar scintigraphy are foundational imaging modalities for preclinical studies with iodine-131 (B157037) labeled this compound (¹³¹I-6-iodomethylcholesterol). nih.govnih.gov These techniques allow for the visualization of radiotracer distribution, providing functional information about the adrenal cortex. nih.gov Planar scintigraphy offers two-dimensional images, while SPECT provides three-dimensional tomographic images, enabling better localization and characterization of adrenal lesions. nih.govnih.gov

Hybrid Imaging Approaches (e.g., SPECT/CT in Animal Models)

The integration of functional SPECT imaging with anatomical computed tomography (CT) in hybrid SPECT/CT systems has significantly advanced preclinical adrenal imaging. nih.govyu.ac.krtsnmjournals.org This dual-modality approach allows for the precise anatomical localization of functional abnormalities detected by SPECT. yu.ac.krtsnmjournals.org In animal models, SPECT/CT has been shown to improve diagnostic accuracy compared to SPECT alone by providing detailed anatomical context to the functional data. nih.govtsnmjournals.org This is particularly beneficial for distinguishing between adrenal hyperplasia and adenomas and for accurately localizing small lesions. nih.gov

Quantitative Analysis of Tracer Biodistribution and Uptake in Tissues

Quantitative analysis of this compound uptake is essential for assessing adrenocortical function. This is often achieved by measuring the percentage of the injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection. Regions of interest (ROIs) are drawn on the images to quantify tracer accumulation. nih.gov The uptake in the adrenal glands can be compared to that in other organs, such as the liver, to calculate relative uptake percentages. nih.gov

Below is an interactive data table summarizing the biodistribution of a tracer in a preclinical model, showcasing the differential uptake in various tissues.

Interactive Data Table: Tracer Biodistribution in a Preclinical Model

| Organ | Mean %ID/g | Standard Deviation |

| Adrenals | 25.4 | 3.1 |

| Liver | 2.8 | 0.5 |

| Kidneys | 1.5 | 0.3 |

| Spleen | 0.9 | 0.2 |

| Lungs | 1.1 | 0.2 |

| Heart | 0.7 | 0.1 |

| Muscle | 0.3 | 0.1 |

| Blood | 0.5 | 0.1 |

This table presents hypothetical data for illustrative purposes.

This quantitative data is critical for understanding the pharmacokinetics of the tracer and for correlating imaging findings with the underlying physiological or pathological state of the adrenal glands.

Pharmacokinetic Modeling in Preclinical Imaging Studies

Pharmacokinetic (PK) modeling is a critical component in the preclinical evaluation of imaging agents like this compound. These mathematical models are designed to predict and describe the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. nih.govphinc-modeling.com In the context of preclinical imaging, pharmacokinetic models allow for the quantitative analysis of tracer kinetics, providing deeper insights into target engagement, biodistribution, and physiological processes.

A primary application of kinetic modeling for radiolabeled cholesterol analogs, such as ¹³¹I-6-beta-iodomethyl-norcholesterol (an analog of this compound), is the use of semiquantitative analysis in conjunction with Single-Photon Emission Computed Tomography (SPECT). nih.gov This method is particularly valuable for assessing the function of the adrenal cortex. nih.gov

One established semiquantitative method involves a meticulous process:

Image Acquisition: Abdominal SPECT scans are performed at multiple time points, typically 24, 48, and 72 hours, after the administration of the tracer. nih.gov

Region of Interest (ROI) Analysis: Standardized elliptical regions of interest are manually drawn over the adrenal glands and the liver on the SPECT images. nih.gov

Uptake Calculation: The total counts within the adrenal ROI are summed across the different time points. This value is then normalized using the total counts from the liver ROI, which serves as a reference for background activity. The final value is computed as the adrenal percentage of relative uptake (UPT%). nih.gov

This UPT% variable has proven to be a significant parameter for characterizing adrenocortical masses. nih.gov Research has shown that this kinetic parameter, on its own, can effectively discriminate between different states of adrenal function with a high degree of accuracy. nih.gov Further analysis has also utilized the maximum standardized uptake value (SUVmax) in SPECT/CT imaging to characterize hyperfunctioning adrenal masses. nih.gov

Table 1: Diagnostic Performance of Semiquantitative UPT% Variable| Metric | Value | Source |

|---|---|---|

| Overall Accuracy | 90% | nih.gov |

| Sensitivity | 91% | nih.gov |

| Specificity | 89% | nih.gov |

| Positive Predictive Value | 95% | nih.gov |

| Negative Predictive Value | 80% | nih.gov |

Beyond semiquantitative approaches, more complex physiologically based pharmacokinetic (PBPK) models represent a more advanced methodology. thno.org PBPK models are mechanistic, incorporating specific physiological parameters like organ volume and blood flow rates, along with the physicochemical properties of the compound, to simulate its distribution throughout the body. nih.govphinc-modeling.comthno.org This "bottom-up" approach can integrate data from in vitro experiments with known physiological information to predict the pharmacokinetic behavior of a substance. phinc-modeling.comthno.org While extensively used for other drugs and radiopharmaceuticals to translate preclinical findings to humans, the specific application of a full PBPK model for this compound is a potential area for future research. thno.orgdiva-portal.orgmums.ac.ir Such models are constructed and analyzed using specialized software that can handle the complexity of the biological system and the kinetic data derived from imaging. frontiersin.org

Structure Activity Relationship and Molecular Recognition Research for 6 Iodomethylcholesterol Analogs

Stereoisomeric Impact on Biological Activity and Uptake (e.g., (3α,6β)- vs. (3β,6β)-isomers)

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a pivotal role in the biological activity of molecules. wikipedia.org In the context of 6-iodomethylcholesterol analogs, the spatial orientation of substituents can significantly influence their interaction with biological targets and their subsequent uptake and efficacy.

Generally, stereochemistry is a crucial determinant of a drug's action, affecting not only how it binds to its target but also its metabolism and distribution throughout the body. nih.gov For many classes of compounds, stereochemistry dictates both potency and pharmacokinetic properties. nih.gov It has been demonstrated that stereospecific uptake can be a result of interactions with protein transport systems. nih.gov

While direct research on the (3α,6β)- versus (3β,6β)-isomers of this compound is not extensively detailed in the provided results, the principle of stereoisomeric influence is well-established. For instance, in the case of the antifungal agent ketoconazole, its four stereoisomers exhibit large differences in their ability to inhibit various cytochrome P-450 enzymes involved in steroid biosynthesis. nih.gov The cis-(2S,4R) isomer was found to be the most effective against certain enzymes, while the cis-(2R,4S) and trans-(2S,4S) isomers showed greater efficacy against others. nih.gov This highlights that the affinity of steroidal and pseudo-steroidal molecules for their target enzymes is highly dependent on the complete three-dimensional structure of the molecule. nih.gov

This principle is further exemplified by research on 3-Br-acivicin isomers, where only the (5S, αS) isomers, possessing the "natural" configuration, showed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of specific isomers. nih.gov

Table 1: Impact of Stereochemistry on Biological Activity of Various Compounds

| Compound Class | Isomers | Key Finding |

|---|---|---|

| Ketoconazole | cis-(2S,4R), cis-(2R,4S), trans-(2R,4R), trans-(2S,4S) | Different isomers show varied inhibitory effectiveness against different cytochrome P-450 enzymes. nih.gov |

| 3-Br-acivicin | (5S, αS) vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. nih.gov |

| Propiconazole | (2R,4S) and (2S,4S) vs. other diastereomers | The (2R,4S) and (2S,4S) diastereomers demonstrate the highest fungicidal efficacy. michberk.com |

Rational Design and Synthesis of Novel Cholesteryl Radiotracers

The development of new cholesteryl-based radiotracers is driven by the need for improved imaging agents with enhanced properties like higher binding affinity, selectivity, and better pharmacokinetic profiles. mdpi.com Rational design, often aided by computational methods, plays a crucial role in this process. mdpi.com

The design process for new chemical tools, such as cholesterol mimics, is essential for advancing cell biology. nih.gov A key aspect is creating molecules that can be directly observed as they traffic within a cell. nih.gov For instance, a novel 15-azasterol was designed and synthesized to act as a luminescent cholesterol mimic for monitoring cholesterol trafficking. nih.gov The design of such probes often involves ensuring that critical structural features, like the aliphatic side chain at C17 of cholesterol which is important for protein binding, are maintained. nih.gov

Computer-aided drug design (CADD) has become an indispensable tool in the preclinical development of therapeutically important molecules. mdpi.com CADD approaches provide insights into protein-ligand interactions and key chemical properties, guiding the identification and development of high-affinity radioligands. mdpi.com This is particularly relevant for peptide-based PET probes, which offer high specificity and lower toxicity compared to small-molecule probes. mdpi.com

Receptor Binding Assays and Affinity Determination

Receptor binding assays are fundamental in drug discovery and for characterizing the interaction between a ligand, such as a this compound analog, and its biological target. merckmillipore.com These assays are used to determine key parameters like binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki), receptor density, and the number of binding sites. labome.combmglabtech.com

In Vitro Binding to Specific Adrenocortical Targets

The primary application of radiolabeled cholesterol analogs like this compound is in the imaging of the adrenal cortex. nih.gov In vitro binding assays are crucial for evaluating the affinity of these new compounds for their specific molecular targets within adrenocortical tissue. These assays typically use radiolabeled ligands to quantify binding to receptors present in membrane preparations or purified soluble receptors. nih.gov

The development of these assays requires careful optimization to ensure low nonspecific binding (ideally with over 80% specific binding at the Kd concentration of the radioligand) and that a steady-state is achieved and maintained. nih.gov Various formats can be employed, including those based on filtration and scintillation proximity assay (SPA). nih.gov

Ligand Competition Studies

Ligand competition assays are a powerful tool to determine the binding affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from its receptor. nih.govnih.gov This method is widely used in high-throughput screening to identify new chemical entities that can interact with a specific target. merckmillipore.com

In a typical setup, a constant concentration of a radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor compound. merckmillipore.com The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This value can then be used to calculate the Ki of the competitor.

For example, in a competition assay for the androgen receptor, the IC50 value for dihydrotestosterone (B1667394) (DHT) was measured to be 56.9 nM. nih.gov Such studies can reveal the relative affinities of different compounds for a target receptor. Mathematical models can also be employed to simulate and analyze the dynamics of ligand competition at the cellular level, providing insights into how the presence of multiple ligands affects receptor binding. frontiersin.org

Table 2: Key Parameters in Receptor Binding Assays

| Parameter | Description | Method of Determination |

|---|---|---|

| Kd | Equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor. | Saturation analysis, homologous competition, association rate at various radioligand concentrations. nih.gov |

| Ki | Equilibrium dissociation constant for an unlabeled compound. | Calculated from the IC50 value obtained in a competition assay. nih.gov |

| IC50 | The concentration of a competitor that inhibits 50% of the specific binding of a labeled ligand. | Ligand competition assay. nih.gov |

| Bmax | Maximum number of binding sites. | Saturation binding experiment. |

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the complex interactions between ligands and their biological targets at an atomic level. tue.nlwikipedia.org These methods allow researchers to visualize and analyze the dynamic process of a ligand binding to a receptor, providing insights that can guide the rational design of new and improved molecules. mdpi.com

MD simulations analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. wikipedia.org This provides a dynamic view of how a system evolves. In the context of drug design, MD is frequently used to refine the 3D structures of protein-ligand complexes and to study the thermodynamics and kinetics of binding. wikipedia.orgnih.gov

These computational approaches can model various aspects of ligand-target interactions, including:

Binding Modes: Predicting how a ligand fits into the binding site of a protein.

Binding Free Energy: Calculating the strength of the interaction between the ligand and the target.

Conformational Changes: Observing how the protein and ligand change shape upon binding.

For example, MD simulations have been used to show a similar binding mode of cholesterol and an azasterol probe to NPC proteins, demonstrating the structural similarity of the probe to its natural counterpart. nih.gov Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study systems where chemical reactions, such as bond formation or breakage, are involved. nih.gov

Table 3: Computational Approaches in Drug Design

| Technique | Application |

|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the dynamics of binding. wikipedia.org |

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to understand reactivity and bonding. nih.gov |

| QM/MM | A hybrid method that combines the accuracy of QM for the active site with the speed of MM for the rest of the protein. nih.gov |

Q & A

Q. How is 6-Iodomethylcholesterol synthesized and characterized in experimental settings?

- Methodological Answer : Synthesis typically involves iodination of cholesterol derivatives under controlled conditions. For example, methylcholesterol is treated with iodine monochloride (ICl) in anhydrous dichloromethane at 0–4°C to introduce the iodine moiety at the 6-position . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) to assess purity. Detailed protocols should specify reagent purity (e.g., ≥99%), solvent drying methods, and inert atmosphere use to prevent oxidation .

Q. What are the key considerations in designing in vitro studies involving this compound?

- Methodological Answer : Key factors include:

- Cell Model Selection : Use cell lines with well-characterized cholesterol uptake pathways (e.g., HepG2 for hepatic studies) to ensure relevance to lipid metabolism .

- Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT assays) to establish non-toxic concentration ranges (e.g., 1–50 µM) .

- Control Groups : Include negative controls (vehicle-only treatments) and positive controls (e.g., native cholesterol or known uptake inhibitors like filipin) to validate assay sensitivity .

Q. How should researchers validate the purity and stability of this compound in storage?

- Methodological Answer : Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, comparing retention times to certified standards . Stability assessments involve periodic NMR analysis over 6–12 months under recommended storage conditions (−20°C in amber vials under argon). Degradation products (e.g., deiodinated derivatives) should be quantified using area-under-the-curve (AUC) calculations from HPLC chromatograms .

Advanced Research Questions

Q. How can researchers address heterogeneity in meta-analyses of this compound studies?

- Methodological Answer : Heterogeneity is quantified using the I² statistic, which estimates the percentage of total variation across studies due to true differences rather than chance . For example, if I² > 50%, apply random-effects models to account for variability in experimental designs (e.g., differences in cell lines or dosing regimens). Sensitivity analyses should exclude outliers identified via Galbraith plots or Baujat plots .

Q. What methodological approaches resolve contradictions in this compound’s cellular uptake data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., fluorescence-based vs. radiolabeled uptake methods). To reconcile discrepancies:

- Standardize Protocols : Use isotope-labeled this compound (e.g., ³H-labeled) for direct comparison with native cholesterol uptake in parallel experiments .

- Cross-Validation : Compare results across multiple cell models (e.g., primary hepatocytes vs. immortalized lines) and statistical methods (e.g., ANOVA with post-hoc Tukey tests) to identify context-dependent effects .

Q. How should researchers design dose-response studies to evaluate this compound’s effects on lipid rafts?

- Methodological Answer : Use a log-scale concentration range (e.g., 0.1–100 µM) to capture threshold effects. Lipid raft integrity is assessed via fluorescence recovery after photobleaching (FRAP) or detergent resistance assays . Data analysis should employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values, with confidence intervals derived from bootstrapping (1,000 iterations) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s effects in animal models?

- Methodological Answer : For in vivo studies (e.g., murine models of hypercholesterolemia):

- Longitudinal Data : Use mixed-effects models to account for repeated measurements over time .

- Survival Analysis : Apply Kaplan-Meier curves with log-rank tests if evaluating mortality outcomes.

- Power Analysis : Pre-study power calculations (e.g., G*Power software) ensure adequate sample sizes (e.g., n ≥ 8/group) to detect ≥30% differences in serum cholesterol levels .

Q. How can researchers differentiate artifact from true biological effects in this compound imaging studies?

- Methodological Answer : Artifacts (e.g., autofluorescence or probe aggregation) are mitigated by:

- Control Experiments : Include samples treated with cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) to verify specificity .

- Blinding : Analyze images in a blinded manner using software like ImageJ with pre-defined thresholds for signal quantification .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.